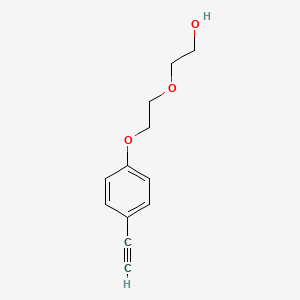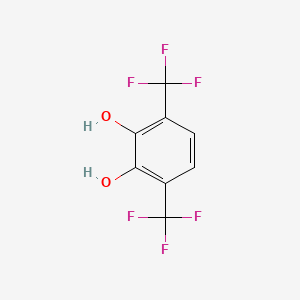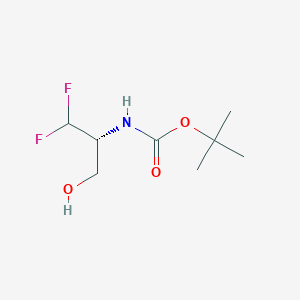
(R)-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a tert-butyl carbamate protecting group, which is commonly used in organic synthesis to protect amine functionalities. The presence of difluoro and hydroxy groups adds to its chemical versatility, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and tert-butyl carbamate.
Reaction with Difluoromethylating Agents: The key step involves the introduction of the difluoro group. This can be achieved using difluoromethylating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Protection of Hydroxyl Group: The hydroxyl group in ®-glycidol is protected using tert-butyl carbamate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems can also enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.
Reduction: The difluoro group can be reduced under specific conditions to form a monofluoro or non-fluorinated compound.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can facilitate reduction.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the difluoro group could yield a monofluoro alcohol.
科学研究应用
Chemistry
In chemistry, ®-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and interactions due to its unique functional groups. It can serve as a probe to investigate biochemical pathways involving hydroxyl and difluoro groups.
Medicine
In medicinal chemistry, ®-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those requiring chiral purity and specific functional groups.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its versatility allows for the development of new materials with desired properties.
作用机制
The mechanism by which ®-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoro group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form covalent bonds with active sites of enzymes. These interactions can modulate the activity of biological molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
tert-Butyl (1-hydroxypropan-2-yl)carbamate: Lacks the difluoro group, making it less versatile in certain reactions.
tert-Butyl (1,1-difluoro-2-hydroxyethyl)carbamate: Similar structure but with different positioning of the hydroxyl group.
tert-Butyl (1,1-difluoro-3-hydroxypropyl)carbamate: Similar but with a different carbon chain length.
Uniqueness
®-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is unique due to its specific combination of functional groups and chiral center. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds. Its ability to participate in diverse chemical transformations makes it a valuable tool in both research and industrial applications.
属性
分子式 |
C8H15F2NO3 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC 名称 |
tert-butyl N-[(2R)-1,1-difluoro-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C8H15F2NO3/c1-8(2,3)14-7(13)11-5(4-12)6(9)10/h5-6,12H,4H2,1-3H3,(H,11,13)/t5-/m1/s1 |
InChI 键 |
NLSRUOLFFBDDOB-RXMQYKEDSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(F)F |
规范 SMILES |
CC(C)(C)OC(=O)NC(CO)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



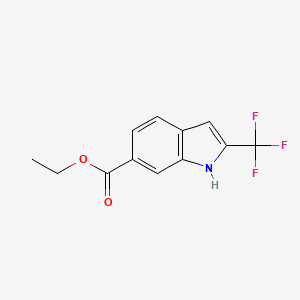
![(S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate](/img/structure/B13144363.png)
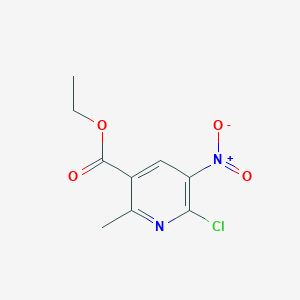
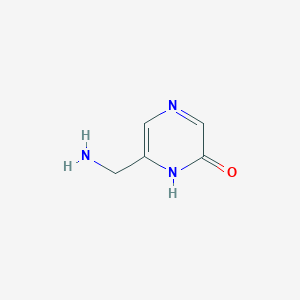
![Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B13144388.png)
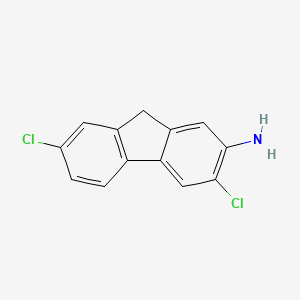
![5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester](/img/structure/B13144404.png)
![(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid](/img/structure/B13144409.png)
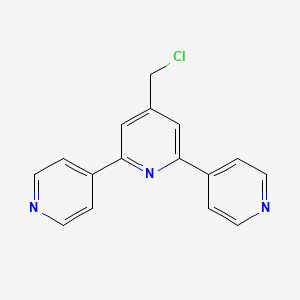
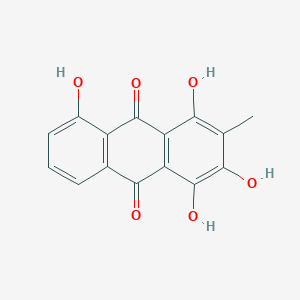
![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
